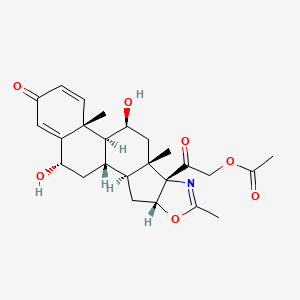

6beta-Hydroxy Deflazacort

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQYEKPVHOQAHA-BDRTZENUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652602 | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262053-48-4 | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacology of Deflazacort: A Technical Guide to the Mechanism of Action of Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deflazacort is a synthetic oxazoline derivative of prednisolone, functioning as a corticosteroid prodrug. Its therapeutic effects, primarily anti-inflammatory and immunosuppressive, are not mediated by the parent compound but by its active metabolite, 21-desacetyl-deflazacort. Following administration, deflazacort is rapidly and extensively metabolized, with 6β-Hydroxy Deflazacort (more accurately, 6β-Hydroxy-21-desacetyl deflazacort) being a major, but biologically inactive, downstream metabolite. This guide elucidates the metabolic pathway of deflazacort and details the mechanism of action of its pharmacologically active metabolite, 21-desacetyl-deflazacort, at the molecular level.

The Metabolic Activation and Inactivation of Deflazacort

Deflazacort undergoes a critical two-step metabolic process that governs its pharmacological activity. The initial and most crucial step is its rapid conversion to the active metabolite, followed by further metabolism to inactive forms.

Bioactivation to 21-desacetyl-deflazacort

Upon oral administration, deflazacort is readily absorbed and swiftly hydrolyzed by plasma esterases. This enzymatic action removes the acetyl group at the 21-position, yielding the primary and pharmacologically active metabolite, 21-desacetyl-deflazacort (also known as 21-hydroxy-deflazacort). This conversion is essential for the drug's therapeutic efficacy, as 21-desacetyl-deflazacort is the moiety that binds with high affinity to glucocorticoid receptors.[1][2]

Inactivation to 6β-Hydroxy-21-desacetyl deflazacort

The active metabolite, 21-desacetyl-deflazacort, is subsequently metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. A major metabolic pathway is the hydroxylation at the 6β position, forming 6β-Hydroxy-21-desacetyl deflazacort.[3] This metabolite, while a significant product of deflazacort's breakdown, is considered biologically inactive and does not contribute to the drug's therapeutic effects.

The metabolic cascade of deflazacort is visualized in the following workflow:

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory and immunosuppressive actions of deflazacort are mediated through the binding of its active metabolite, 21-desacetyl-deflazacort, to the glucocorticoid receptor (GR). The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.

Cytosolic Activation and Nuclear Translocation

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs). The binding of 21-desacetyl-deflazacort to the ligand-binding domain of the GR induces a conformational change in the receptor. This change leads to the dissociation of the HSPs and other associated proteins, exposing the nuclear localization signals of the GR. The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the 21-desacetyl-deflazacort-GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα.

-

Transrepression: The GR complex can also repress the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by interacting with and inhibiting the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory responses.[4][5]

The canonical glucocorticoid receptor signaling pathway is illustrated below:

Quantitative Analysis of Metabolite Activity

The pharmacological activity of deflazacort's metabolites is directly related to their binding affinity for the glucocorticoid receptor. While extensive quantitative data is not widely available in public literature, key findings highlight the significant difference in activity between the primary active metabolite and its downstream inactive product.

| Metabolite | In Vitro Glucocorticoid Receptor Activity | Reference Compound |

| 21-desacetyl-deflazacort | IC50: ~60-68 nM[6] | Dexamethasone (IC50: 15-17 nM)[6] |

| 6β-Hydroxy-21-desacetyl deflazacort | Not Biologically Active | N/A |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity and potency.

Experimental Protocols

The determination of the mechanism of action and the binding affinities of deflazacort's metabolites relies on established in vitro experimental protocols.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a ligand for a receptor.

-

Objective: To quantify the interaction between 21-desacetyl-deflazacort or 6β-Hydroxy-21-desacetyl deflazacort and the glucocorticoid receptor.

-

Methodology:

-

Preparation of Receptor Source: A source of glucocorticoid receptors is prepared, typically from cell lysates or tissue homogenates.

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand that has a known high affinity for the glucocorticoid receptor (e.g., [³H]dexamethasone).

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., 21-desacetyl-deflazacort). The test compound will compete with the radioligand for binding to the receptor.

-

Separation: After incubation, the bound and free radioligand are separated using a method such as filtration.

-

Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value of the test compound can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

-

Reporter Gene Assay

This assay is used to measure the transcriptional activity of the glucocorticoid receptor in response to a ligand.

-

Objective: To determine if the binding of a metabolite to the glucocorticoid receptor leads to the activation or repression of gene transcription.

-

Methodology:

-

Cell Culture: A cell line that expresses the glucocorticoid receptor is used.

-

Transfection: The cells are transfected with a reporter gene construct. This construct contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that contains glucocorticoid response elements (GREs).

-

Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., 21-desacetyl-deflazacort).

-

Lysis and Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter gene product is measured.

-

Data Analysis: An increase in reporter gene activity indicates that the test compound is an agonist of the glucocorticoid receptor and is promoting gene transcription via the GREs.

-

The workflow for a typical radioligand binding assay is depicted below:

Conclusion

The therapeutic action of deflazacort is entirely dependent on its metabolic conversion to 21-desacetyl-deflazacort. This active metabolite engages the glucocorticoid receptor, initiating a signaling cascade that results in the modulation of gene expression, leading to potent anti-inflammatory and immunosuppressive effects. In contrast, the downstream metabolite, 6β-Hydroxy-21-desacetyl deflazacort, is biologically inactive and does not contribute to the pharmacological profile of the parent drug. A thorough understanding of this metabolic pathway and the specific mechanism of action of the active metabolite is paramount for the continued development and clinical application of deflazacort and related glucocorticoids.

References

- 1. Deflazacort: therapeutic index, relative potency and equivalent doses versus other corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Deflazacort? [synapse.patsnap.com]

- 5. The DNA Binding-Independent Function of the Glucocorticoid Receptor Mediates Repression of Ap-1–Dependent Genes in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of the anti-inflammatory steroid deflazacort to glucocorticoid receptors in brain and peripheral tissues. In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Synthesis and Purification of 6β-Hydroxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the in vitro synthesis and purification of 6β-Hydroxy Deflazacort, a major metabolite of the corticosteroid Deflazacort. The synthesis is primarily achieved through enzymatic processes, mimicking its formation in vivo, as chemical synthesis presents significant challenges.

Introduction

Deflazacort is a glucocorticoid prodrug used for its anti-inflammatory and immunosuppressive properties. Upon administration, it is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetyl Deflazacort (21-desDFZ). This active metabolite is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive metabolites. One of the major metabolites is 6β-Hydroxy Deflazacort (or more precisely, 6β-Hydroxy-21-desacetyl Deflazacort), formed by the hydroxylation of 21-desDFZ at the 6β position.[1] Although biologically inactive, the synthesis and isolation of 6β-Hydroxy Deflazacort are crucial for various aspects of drug development, including metabolic profiling, drug-drug interaction studies, and as a reference standard in analytical assays.

This document details the in vitro enzymatic synthesis of 6β-Hydroxy Deflazacort from Deflazacort and the subsequent purification of the target molecule.

In Vitro Synthesis of 6β-Hydroxy Deflazacort

The in vitro synthesis of 6β-Hydroxy Deflazacort is a two-step enzymatic process. The first step involves the deacetylation of Deflazacort to 21-desacetyl Deflazacort, which is then hydroxylated in the second step.

Experimental Protocol: Enzymatic Synthesis

This protocol describes the synthesis using human liver microsomes (HLMs) as the source of CYP3A4 and esterases.

Materials:

-

Deflazacort

-

Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Magnesium Chloride (MgCl₂)

-

Reaction tubes

-

Incubator/water bath (37°C)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Deflazacort in a suitable organic solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of NADPH in buffer.

-

Thaw the Human Liver Microsomes on ice immediately before use.

-

-

Reaction Setup:

-

In a reaction tube, combine the following in order:

-

Potassium Phosphate Buffer (to final volume)

-

MgCl₂ (to a final concentration of 5-10 mM)

-

HLMs (to a final protein concentration of 0.5-1.0 mg/mL)

-

Deflazacort stock solution (to a final substrate concentration of 10-50 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60-120 minutes. The optimal incubation time should be determined empirically.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.

-

-

Sample Collection:

-

Carefully collect the supernatant, which contains the synthesized 6β-Hydroxy Deflazacort, for subsequent purification.

-

Purification of 6β-Hydroxy Deflazacort

The purification of 6β-Hydroxy Deflazacort from the reaction mixture is typically achieved through a multi-step process involving solid-phase extraction (SPE) for initial cleanup, followed by preparative high-performance liquid chromatography (HPLC) for final isolation.

Experimental Protocol: Purification

3.1.1 Step 1: Solid-Phase Extraction (SPE)

Materials:

-

C18 SPE Cartridges

-

Methanol, HPLC grade

-

Deionized Water

-

SPE Vacuum Manifold

Procedure:

-

Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the supernatant from the synthesis reaction onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 5 mL of a low-organic solvent concentration wash solution (e.g., 5-10% methanol in water) to remove polar impurities.

-

-

Elution:

-

Elute the retained compounds, including 6β-Hydroxy Deflazacort, with 5 mL of methanol or acetonitrile.

-

-

Drying:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

-

3.1.2 Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Collection tubes

Procedure:

-

Sample Preparation:

-

Reconstitute the dried eluate from the SPE step in a small volume of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

-

HPLC Separation:

-

Inject the reconstituted sample onto the preparative C18 column.

-

Elute the compounds using a linear gradient, for example:

-

Start with 20% Mobile Phase B.

-

Increase to 80-90% Mobile Phase B over a period of 20-30 minutes.

-

-

The flow rate should be adjusted based on the column dimensions (e.g., 5-10 mL/min).

-

Monitor the elution profile at a suitable wavelength (e.g., 244 nm).

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peak of 6β-Hydroxy Deflazacort. The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions.

-

-

Purity Analysis and Final Preparation:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain the purified 6β-Hydroxy Deflazacort.

-

Data Presentation

The yield and purity of the synthesized 6β-Hydroxy Deflazacort can vary depending on the specific reaction and purification conditions. The following tables provide representative data based on available literature for similar biotransformation processes.

Table 1: Representative Yield and Purity of Enzymatically Synthesized 6β-Hydroxy Deflazacort

| Parameter | Representative Value | Reference/Comment |

| Starting Material | Deflazacort | - |

| Intermediate | 21-desacetyl Deflazacort | Formed in situ |

| Final Product | 6β-Hydroxy-21-desacetyl Deflazacort | - |

| Conversion Rate | 10-95% | Highly dependent on enzyme source and reaction conditions. Protein engineering can significantly increase yields. |

| Final Purity (post-HPLC) | >95% | Achievable with optimized preparative HPLC. |

Table 2: Example of Quantitative Data from a Microbial Biotransformation Study

| Parameter | Reported Value | Source |

| Product | 14C-6β-OH-21-desDFZ | (Ma et al., 2021) |

| Yield | 7.9 mg | From a scaled-up production |

| Chemical Purity | >95% | - |

| Radiochemical Purity | 99.2% | - |

Visualizations

Experimental Workflow

Signaling Pathway of Deflazacort

References

The Discovery and Isolation of Deflazacort Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deflazacort, a glucocorticoid prodrug, undergoes extensive metabolism to exert its therapeutic effects. Understanding the biotransformation of Deflazacort is critical for comprehending its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Deflazacort's primary metabolites. It details the experimental protocols for their quantification and summarizes key quantitative data. Furthermore, this guide illustrates the metabolic pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for professionals in drug development and research.

Introduction

Deflazacort is an oxazoline derivative of prednisolone, utilized for its anti-inflammatory and immunosuppressive properties.[1] It is a prodrug that is rapidly converted to its pharmacologically active metabolite, 21-desacetyl Deflazacort (21-desDFZ), by plasma esterases following oral administration.[2][3] The active metabolite is then further metabolized, primarily by the cytochrome P450 enzyme CYP3A4, into several inactive moieties.[3][4] The discovery and characterization of these metabolites have been crucial for understanding the drug's efficacy and safety profile.

Metabolic Pathways of Deflazacort

The metabolic journey of Deflazacort begins with its rapid conversion to the active metabolite, 21-desDFZ. This primary metabolite is then subject to further biotransformation, leading to the formation of other metabolites. The major circulating metabolites in humans are 21-desDFZ and 6β-hydroxy-21-desacetyl Deflazacort (6β-OH-21-desDFZ).[4][5]

In a study involving a single oral dose of 60 mg of 14C-Deflazacort in healthy male subjects, 21-desDFZ accounted for 33% and 6β-OH-21-desDFZ accounted for 25% of the total radioactivity in plasma over 24 hours.[4][5] Other minor metabolites have also been identified, including an epoxide species referred to as Metabolite V.[4]

Quantitative Analysis of Deflazacort Metabolites

The quantification of Deflazacort and its metabolites in biological matrices is essential for pharmacokinetic and bioavailability studies. Various analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for this purpose.

Pharmacokinetic Parameters

Pharmacokinetic studies have provided valuable quantitative data on the active metabolite, 21-desDFZ.

| Parameter | Value | Reference |

| Maximum Concentration (Cmax) | 116 ng/mL (after 30 mg oral dose) | [1] |

| 10.4 ± 5.0 ng/mL (after 3 mg oral dose) | [6] | |

| 19.8 ± 7.5 ng/mL (after 6 mg oral dose) | [6] | |

| 132.6 ± 52.5 ng/mL (after 36 mg oral dose) | [6] | |

| Time to Maximum Concentration (Tmax) | 1.3 hours | [1] |

| Area Under the Curve (AUC) | 280 ng/mL·h (after 30 mg oral dose) | [1] |

| 38.5 ± 37.1 ng·h/mL (after 3 mg oral dose) | [6] | |

| 64.9 ± 20.8 ng·h/mL (after 6 mg oral dose) | [6] | |

| 411.7 ± 148.5 ng·h/mL (after 36 mg oral dose) | [6] | |

| Terminal Half-life (t½) | 1.1 - 1.9 hours | [2] |

| 1.9 ± 0.5 h (at 6 mg dose) to 2.4 ± 1.5 h (at 36 mg dose) | [6] | |

| Plasma Protein Binding | Approximately 40% | [3][7] |

Table 1: Pharmacokinetic Parameters of 21-desacetyl Deflazacort in Humans

Relative Abundance of Major Metabolites

| Metabolite | Relative Abundance in Plasma (0-24h) | Reference |

| 21-desacetyl Deflazacort (21-desDFZ) | 33% of total radioactivity | [4][5] |

| 6β-hydroxy-21-desacetyl Deflazacort (6β-OH-21-desDFZ) | 25% of total radioactivity | [4][5] |

Table 2: Relative Abundance of Major Deflazacort Metabolites in Human Plasma following a Single 60 mg Oral Dose of 14C-Deflazacort

Experimental Protocols

The isolation and quantification of Deflazacort metabolites from biological matrices require robust and sensitive analytical methods. Below are detailed protocols for sample preparation and analysis using HPLC and LC-MS/MS.

Experimental Workflow for Metabolite Analysis

Protocol for Quantification of 21-desacetyl Deflazacort in Human Plasma using LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[2]

4.2.1. Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw frozen plasma samples at room temperature.

-

To 250 µL of plasma in a centrifuge tube, add 10 µL of an internal standard solution (e.g., prednisolone at 5.0 µg/mL).

-

Vortex the mixture for 10 seconds.

-

Condition a polymer-based SPE cartridge by washing with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte (21-desDFZ) and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the analyte from endogenous plasma components.

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 21-desDFZ and the internal standard.

4.2.3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 21-desDFZ in the plasma samples by interpolation from the calibration curve.

Discovery and Isolation

The initial discovery of Deflazacort's metabolites involved in vivo and in vitro studies in various species, including humans, rats, dogs, and monkeys.[4] These early studies utilized radiolabeled Deflazacort (14C-Deflazacort) to trace the drug's metabolic fate.[4] The isolation and identification of the metabolites were achieved through a combination of chromatographic techniques, such as thin-layer chromatography (TLC) and HPLC, followed by structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The FDA has also emphasized the importance of characterizing circulating metabolites that are present at levels of at least 10% of the total drug-related material.[3]

Conclusion

The biotransformation of Deflazacort is a well-defined process, initiated by the formation of the active metabolite 21-desacetyl Deflazacort, followed by further metabolism to inactive compounds such as 6β-hydroxy-21-desacetyl Deflazacort. The development of sensitive and specific analytical methods has been instrumental in quantifying these metabolites and understanding their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the current knowledge on the discovery and isolation of Deflazacort metabolites, offering valuable insights and detailed protocols for researchers and professionals in the pharmaceutical sciences.

References

- 1. Pharmacokinetic/pharmacodynamic evaluation of deflazacort in comparison to methylprednisolone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytochrome P450‐ and transporter‐mediated drug interaction potential of 6β‐hydroxy‐21‐desacetyl deflazacort—A major human metabolite of deflazacort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An investigation of the dose proportionality of deflazacort pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

The In Vivo Pharmacokinetics of 6β-Hydroxy Deflazacort: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort, a glucocorticoid prodrug, is utilized for its anti-inflammatory and immunosuppressive properties. Upon oral administration, it undergoes rapid and extensive metabolism. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of a major, yet inactive, human metabolite, 6β-hydroxy-21-desacetyl deflazacort (also known as 6β-OH-21-desDFZ or Metabolite III). Understanding the pharmacokinetic profile of this significant metabolite is crucial for a comprehensive assessment of deflazacort's disposition and potential for drug-drug interactions.

Metabolic Pathway of Deflazacort

Deflazacort is not pharmacologically active itself but serves as a prodrug that is rapidly converted to its active form. The metabolic cascade is initiated by plasma esterases, leading to the formation of the active metabolite, 21-desacetyl deflazacort (21-desDFZ). This active metabolite is then further metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver, to several inactive metabolites. One of the most significant of these is 6β-hydroxy-21-desacetyl deflazacort.

In a study involving radiolabeled deflazacort administered to healthy human subjects, 6β-hydroxy deflazacort was identified as a major circulating metabolite, accounting for 27% of the total radioactivity in plasma. Furthermore, in a clinical study conducted in patients with Duchenne Muscular Dystrophy (DMD), the exposure to 6β-hydroxy deflazacort was found to be substantial, with its area under the curve (AUC) being approximately 76% of that of the active metabolite, 21-desacetyl deflazacort.

Below is a diagram illustrating the metabolic conversion of deflazacort to 6β-hydroxy-21-desacetyl deflazacort.

Metabolic conversion of Deflazacort.

In Vivo Pharmacokinetic Data

While comprehensive human pharmacokinetic data for 6β-hydroxy deflazacort is not publicly available, preclinical data from studies in rats provide valuable insights into its kinetic profile. The following table summarizes the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from 0 to 24 hours (AUC(0-24 hr)) of 6β-hydroxy-21-desacetyl deflazacort in male and female rats following oral administration of deflazacort.

| Species | Sex | Dose (mg/kg) | Cmax (ng/mL) | AUC(0-24 hr) (ng*hr/mL) |

| Rat | Male | 0.3/6 | 462 ± 134 | 2240 ± 676 |

| Rat | Female | 0.3/6 | 862 ± 151 | 2430 ± 332 |

Data sourced from a U.S. Food and Drug Administration (FDA) Clinical Pharmacology and Biopharmaceutics Review.

It is important to note that pharmacokinetic parameters can vary significantly between species. Clinical studies in humans, such as trial MP-104-CL-005 in patients with Duchenne Muscular Dystrophy, have characterized the exposure of 6β-hydroxy deflazacort, though the specific pharmacokinetic parameters from these studies are not publicly available.

Experimental Protocols for Quantification

The quantification of deflazacort and its metabolites in biological matrices requires sensitive and specific analytical methods. While a specific detailed protocol for 6β-hydroxy deflazacort is not available, the general approach would be based on methods validated for the parent drug and its active metabolite, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow:

A validated bioanalytical method for the determination of 6β-hydroxy deflazacort in plasma would likely follow these steps:

-

Sample Preparation:

-

Aliquots of plasma samples are thawed and vortexed.

-

An internal standard (a molecule with similar chemical properties) is added to all samples, calibrators, and quality control samples.

-

Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.

-

Alternatively, liquid-liquid extraction or solid-phase extraction may be employed for cleaner sample preparation.

-

-

Chromatographic Separation:

-

The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A C18 reverse-phase column is commonly used for the separation of deflazacort and its metabolites.

-

A gradient mobile phase, typically consisting of a mixture of an aqueous solvent (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the analytes.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The analysis is performed in the positive ion mode.

-

Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 6β-hydroxy deflazacort and its internal standard are monitored.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibrators.

-

The concentrations of the unknown samples are then determined from the calibration curve using linear regression analysis.

-

The following diagram outlines a typical experimental workflow for the quantification of 6β-hydroxy deflazacort.

Quantification workflow for 6β-hydroxy deflazacort.

Conclusion

6β-hydroxy deflazacort is a major but inactive human metabolite of deflazacort, formed via CYP3A4-mediated metabolism of the active metabolite, 21-desacetyl deflazacort. While detailed human pharmacokinetic data remains largely within proprietary clinical trial reports, preclinical data in rats confirms its systemic exposure. The quantification of this metabolite is achievable through validated LC-MS/MS methods. For professionals in drug development, a thorough understanding of the formation and disposition of such major metabolites is essential for a complete characterization of a drug's pharmacokinetic and safety profile. Further research and publication of clinical data would be beneficial for a more complete public understanding of the in vivo behavior of 6β-hydroxy deflazacort.

The Role of 6β-Hydroxy Deflazacort in Glucocorticoid Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a synthetic glucocorticoid prodrug recognized for its anti-inflammatory and immunosuppressive properties. Upon oral administration, it is rapidly converted to its primary active metabolite, 21-desacetyl Deflazacort (D 21-OH), which exerts its effects through binding to the glucocorticoid receptor (GR). Further metabolism of D 21-OH by cytochrome P450 enzymes, primarily CYP3A4, leads to the formation of several metabolites, with 6β-Hydroxy Deflazacort (6β-hydroxy-21-desacetyl deflazacort) being a major circulating metabolite.[1][2] This technical guide provides a comprehensive analysis of the role of 6β-Hydroxy Deflazacort in glucocorticoid signaling, focusing on its biological activity, pharmacological profile, and the experimental methodologies used for its characterization.

Glucocorticoid Signaling Pathway

Glucocorticoids play a pivotal role in a myriad of physiological processes, including metabolism, inflammation, and immune function.[3] Their mechanism of action is primarily mediated by the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Figure 1: Glucocorticoid Receptor Signaling Pathway.

The Pharmacological Profile of 6β-Hydroxy Deflazacort

Biological Inactivity in Glucocorticoid Signaling

A pivotal finding regarding 6β-Hydroxy Deflazacort is its lack of direct biological activity at the glucocorticoid receptor.[4] In vitro studies have demonstrated that this major metabolite does not contribute to the glucocorticoid-mediated therapeutic effects of Deflazacort. This inactivity is presumed to be a result of a lack of significant binding to the glucocorticoid receptor, which is the initial and essential step for initiating the downstream signaling cascade depicted in Figure 1. Consequently, 6β-Hydroxy Deflazacort does not induce the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory genes that are characteristic of active glucocorticoids.

Interaction with Cytochrome P450 Enzymes and Drug Transporters

Despite its inactivity at the glucocorticoid receptor, 6β-Hydroxy Deflazacort exhibits a pharmacological profile characterized by weak to moderate inhibition of certain cytochrome P450 (CYP) enzymes and drug transporters.[4] These interactions, while not directly related to glucocorticoid signaling, are crucial for understanding the complete drug-drug interaction potential of Deflazacort.

Table 1: In Vitro Inhibition of CYP450 Enzymes and Drug Transporters by 6β-Hydroxy Deflazacort

| Target | Inhibition | IC50 (μM) | Reference |

| CYP Enzymes | |||

| CYP1A2 | Weak | > 50 | [4] |

| CYP2B6 | Weak | > 50 | [4] |

| CYP2C8 | Weak | > 50 | [4] |

| CYP2C9 | Weak | > 50 | [4] |

| CYP2C19 | Moderate | ~50 | [4] |

| CYP2D6 | Weak | > 50 | [4] |

| CYP3A4 | Moderate | ~35 | [4] |

| Drug Transporters | |||

| OAT1 | No Interaction | - | [4] |

| OAT3 | No Interaction | - | [4] |

| OCT1 | Weak | > 50 | [4] |

| OCT2 | No Interaction | - | [4] |

| MATE1 | Weak | > 50 | [4] |

| MATE2-K | Weak | > 50 | [4] |

| MDR1 | Moderate | 19.81 | [4] |

| OATP1B1 | Moderate | 37.62 | [4] |

| OATP1B3 | Moderate | 42.22 | [4] |

Data sourced from in vitro studies.[4]

Furthermore, studies have shown that 6β-Hydroxy Deflazacort does not cause any meaningful concentration-dependent induction of the mRNA levels or enzyme activity of CYP1A2, CYP2B6, or CYP3A4.[4] While 6β-Hydroxy Deflazacort has been identified as an in vitro substrate for the human OAT3 uptake transporter, it is not a substrate for BCRP, MDR1, MATE1, MATE2-K, OAT1, OATP1B1, OATP1B3, and OCT2 transporters.[4] It is important to note that at the plasma concentrations of 6β-Hydroxy Deflazacort observed clinically, significant CYP- and transporter-mediated drug-drug interactions are not anticipated following therapeutic doses of Deflazacort.[4]

Experimental Protocols

The characterization of the biological activity and pharmacological profile of 6β-Hydroxy Deflazacort relies on a suite of established in vitro assays. The following sections detail the general methodologies for these key experiments.

Glucocorticoid Receptor Binding Assay

To determine the binding affinity of a compound to the glucocorticoid receptor, a competitive binding assay is commonly employed.

Figure 2: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

Methodology:

-

Preparation of Glucocorticoid Receptor: A source of glucocorticoid receptors, typically cytosolic extracts from cells or tissues expressing the receptor (e.g., rat liver, thymus, or cultured cells), is prepared.

-

Competitive Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) and varying concentrations of the unlabeled test compound (6β-Hydroxy Deflazacort).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. Common methods include charcoal adsorption, where free radioligand binds to the charcoal, or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Transactivation Assay

A reporter gene assay is a common method to assess the functional activity of a compound as an agonist or antagonist of the glucocorticoid receptor.

Figure 3: Workflow for a Glucocorticoid Receptor Transactivation Assay.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is transiently transfected with two plasmids: an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a glucocorticoid-responsive element (GRE) upstream of a reporter gene, such as luciferase.[2]

-

Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (6β-Hydroxy Deflazacort). A known glucocorticoid agonist (e.g., dexamethasone) is used as a positive control.

-

Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, nuclear translocation, and reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as fold induction over the vehicle-treated control. An EC50 value can be calculated for agonists. For 6β-Hydroxy Deflazacort, a lack of increase in luciferase activity would confirm its biological inactivity.

In Vitro CYP450 Inhibition and Induction Assays

The potential for a compound to inhibit or induce CYP450 enzymes is a critical component of its pharmacological characterization.

CYP Inhibition Assay:

-

Methodology: Human liver microsomes or recombinant human CYP enzymes are incubated with a CYP-specific probe substrate and varying concentrations of the test compound (6β-Hydroxy Deflazacort).[4] The rate of metabolite formation from the probe substrate is measured, typically by LC-MS/MS. A decrease in the rate of metabolite formation indicates inhibition, and an IC50 value can be determined.

CYP Induction Assay:

-

Methodology: Plated cryopreserved human hepatocytes are incubated with the test compound for a period of 48-72 hours.[4] The induction of CYP enzymes is assessed by measuring the increase in CYP-specific mRNA levels (using qRT-PCR) or enzyme activity (by incubating with a probe substrate and measuring metabolite formation).

Conclusion

6β-Hydroxy Deflazacort, a major circulating metabolite of Deflazacort, is biologically inactive in terms of direct glucocorticoid signaling. It does not significantly bind to or activate the glucocorticoid receptor, and therefore does not contribute to the therapeutic efficacy of its parent drug. However, it exhibits a distinct pharmacological profile characterized by moderate inhibition of certain CYP450 enzymes and drug transporters. While these interactions are not considered clinically significant at therapeutic doses of Deflazacort, they underscore the importance of a comprehensive evaluation of all major metabolites in drug development. The experimental protocols outlined in this guide provide a framework for the robust in vitro characterization of compounds like 6β-Hydroxy Deflazacort, ensuring a thorough understanding of their complete pharmacological effects.

References

The Bioactivity Profile of 6β-Hydroxy Deflazacort: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort, a synthetic glucocorticoid, serves as a prodrug that is rapidly metabolized to its active form, 21-desacetyl deflazacort (21-desDFZ), which exerts anti-inflammatory and immunomodulatory effects.[1][2] A major circulating metabolite of this process is 6β-Hydroxy Deflazacort (6β-hydroxy-21-desacetyl deflazacort or 6β-OH-21-desDFZ).[3][4] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 6β-Hydroxy Deflazacort, focusing on its interactions with key metabolic enzymes and drug transporters. While considered a biologically inactive metabolite in terms of glucocorticoid activity, its potential for drug-drug interactions warrants detailed examination.[3][4]

Core Bioactivity Data

The primary bioactivity of 6β-Hydroxy Deflazacort that has been characterized relates to its interaction with cytochrome P450 (CYP) enzymes and various drug transporters. The following tables summarize the available quantitative data on these interactions.

Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by 6β-Hydroxy Deflazacort

| CYP Isoform | IC50 Value (μM) | Level of Inhibition |

| CYP1A2 | > 50 | Weak |

| CYP2B6 | > 50 | Weak |

| CYP2C8 | > 50 | Weak |

| CYP2C9 | > 50 | Weak |

| CYP2D6 | > 50 | Weak |

| CYP2C19 | ~ 50 | Moderate |

| CYP3A4 | ~ 35 | Moderate |

Data sourced from in vitro studies.[3][4]

Table 2: Interaction of 6β-Hydroxy Deflazacort with Drug Transporters

| Transporter | IC50 Value (μM) | Interaction Type |

| OAT1 | No interaction up to 50 µM | - |

| OAT3 | No interaction up to 50 µM | - |

| OCT2 | No interaction up to 50 µM | - |

| MATE1 | > 50 | Weak Inhibition |

| MATE2-K | > 50 | Weak Inhibition |

| OCT1 | > 50 | Weak Inhibition |

| MDR1 | 19.81 | Moderate Inhibition |

| OATP1B1 | 37.62 | Moderate Inhibition |

| OATP1B3 | 42.22 | Moderate Inhibition |

Data sourced from in vitro studies.[3][4]

Experimental Protocols

The following methodologies are based on the reported in vitro studies to determine the drug interaction potential of 6β-Hydroxy Deflazacort.

Cytochrome P450 Inhibition Assay

The inhibitory effects of 6β-Hydroxy Deflazacort on major CYP isoforms were assessed using human liver microsomes. A range of concentrations of 6β-Hydroxy Deflazacort were incubated with the microsomes and a specific probe substrate for each CYP isoform. The formation of the metabolite of the probe substrate was measured by liquid chromatography-mass spectrometry (LC-MS). The IC50 values were then calculated, representing the concentration of 6β-Hydroxy Deflazacort required to inhibit 50% of the enzyme activity. The inhibition was determined to be neither time-dependent nor metabolism-based.[3][4]

Transporter Inhibition Assays

Transporter inhibition was evaluated using transfected cell lines overexpressing specific human uptake or efflux transporters. The cells were incubated with a known substrate for each transporter in the presence and absence of varying concentrations of 6β-Hydroxy Deflazacort. The uptake or efflux of the substrate was measured to determine the inhibitory potential of 6β-Hydroxy Deflazacort. IC50 values were calculated based on the concentration-dependent inhibition of transporter activity.[3][4]

Visualizations

Deflazacort Metabolism and the Position of 6β-Hydroxy Deflazacort

The following diagram illustrates the metabolic pathway of Deflazacort, highlighting the formation of its active metabolite and the subsequent generation of 6β-Hydroxy Deflazacort.

Caption: Metabolic conversion of Deflazacort to its primary active and inactive metabolites.

Experimental Workflow for In Vitro Bioactivity Screening

This diagram outlines the general workflow for assessing the in vitro bioactivity of a test compound like 6β-Hydroxy Deflazacort.

Caption: A generalized workflow for in vitro screening of enzyme and transporter interactions.

Conclusion

The available preliminary bioactivity screening data for 6β-Hydroxy Deflazacort indicates that while it is not a biologically active glucocorticoid, it does exhibit a moderate potential for drug-drug interactions through the inhibition of CYP2C19, CYP3A4, MDR1, OATP1B1, and OATP1B3.[3][4] These findings are crucial for drug development professionals to consider when evaluating the overall safety and drug interaction profile of Deflazacort. Further research may be warranted to fully elucidate the clinical significance of these in vitro findings.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medicodex.org [medicodex.org]

- 3. In vitro cytochrome P450- and transporter-mediated drug interaction potential of 6β-hydroxy-21-desacetyl deflazacort-A major human metabolite of deflazacort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytochrome P450‐ and transporter‐mediated drug interaction potential of 6β‐hydroxy‐21‐desacetyl deflazacort—A major human metabolite of deflazacort - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6β-Hydroxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6β-Hydroxy Deflazacort, a major metabolite of the corticosteroid Deflazacort. The document elucidates the compound's chemical identity, including its CAS number, and delves into its metabolic pathway. Detailed experimental protocols for in vitro studies, alongside tabulated quantitative data on its biochemical interactions, are presented to support research and development activities. Furthermore, this guide includes a visualization of the relevant biological pathways to provide a contextual understanding of its place in the broader mechanism of action of its parent compound.

Chemical Identity and Properties

6β-Hydroxy Deflazacort is a significant metabolite of Deflazacort, a synthetic oxazoline derivative of prednisolone. For clarity in research and chemical sourcing, it is crucial to distinguish between 6β-Hydroxy Deflazacort and its related compounds. The primary and most extensively studied form is 6β-Hydroxy-21-desacetyl Deflazacort.

Table 1: Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 6β-Hydroxy-21-desacetyl Deflazacort | 72099-45-7[1] | C23H29NO6 | 415.48 g/mol [] |

| 6β-Hydroxy Deflazacort | 1262053-48-4 | C25H31NO7 | 457.52 g/mol |

| Deflazacort 6α-hydroxy-21-desacetyl | 87539-45-5 | C23H29NO6 | 415.48 g/mol |

Table 2: Physicochemical Properties of 6β-Hydroxy-21-desacetyl Deflazacort

| Property | Value | Source |

| Melting Point | 158-161°C | [][3] |

| Boiling Point | 629.7±55.0°C at 760 mmHg | [] |

| Density | 1.5±0.1 g/cm3 | [] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [] |

| Appearance | Off-white to Yellow Solid | [] |

| Storage | Store at -20°C | [] |

Metabolic Pathway of Deflazacort

Deflazacort is a prodrug that is rapidly converted to its pharmacologically active metabolite, 21-desacetyl Deflazacort (D 21-OH), by plasma esterases following oral administration.[4][5][6] This active metabolite is then further metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form the inactive metabolite, 6β-Hydroxy-21-desacetyl Deflazacort.[5][6] This 6β-hydroxylated metabolite is a major circulating metabolite, accounting for a significant portion of the total plasma radioactivity following administration of radiolabeled Deflazacort.

Experimental Protocols

Synthesis of 6β-Hydroxy-21-desacetyl Deflazacort

Objective: To produce ¹⁴C-6β-Hydroxy-21-desacetyl Deflazacort from a suitable precursor using a microorganism capable of specific hydroxylation.

General Protocol for Steroid Biotransformation:

-

Microorganism Selection and Culture:

-

Select a microbial strain known for its steroid hydroxylation capabilities (e.g., species of Actinomycetes or fungi).

-

Prepare a suitable culture medium for the selected microorganism in a fermentation tank.

-

Inoculate the medium with the microorganism and allow it to grow under optimal conditions (temperature, pH, aeration) to achieve a sufficient biomass.

-

-

Substrate Addition:

-

Once the microbial culture is established (e.g., after 24 hours of growth), introduce the ¹⁴C-labeled Deflazacort precursor into the fermenter. The substrate is typically dissolved in a water-miscible solvent to ensure dispersion in the aqueous medium.

-

-

Biotransformation:

-

Continue the fermentation under controlled conditions. The microbial enzymes will catalyze the hydroxylation of the steroid substrate at the 6β position.

-

Monitor the progress of the transformation periodically by taking samples and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Extraction and Purification:

-

Once the biotransformation is complete, extract the product from the fermentation broth. This typically involves solvent extraction.

-

Purify the extracted compound using chromatographic techniques (e.g., column chromatography) to isolate the ¹⁴C-6β-Hydroxy-21-desacetyl Deflazacort.

-

-

Characterization and Recovery:

-

Confirm the identity and purity of the final product using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

The final product can be recovered by crystallization.

-

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol is designed to evaluate the inhibitory potential of 6β-Hydroxy-21-desacetyl Deflazacort on major human CYP enzymes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6β-Hydroxy-21-desacetyl Deflazacort for various CYP isoforms.

Materials:

-

6β-Hydroxy-21-desacetyl Deflazacort

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Specific CYP probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of 6β-Hydroxy-21-desacetyl Deflazacort, CYP probe substrates, and positive control inhibitors in a suitable solvent.

-

Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

-

Incubation:

-

For direct inhibition assays, pre-incubate HLMs with a series of concentrations of 6β-Hydroxy-21-desacetyl Deflazacort for a short period (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the CYP enzyme activity at each concentration of 6β-Hydroxy-21-desacetyl Deflazacort relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-inhibition data to a suitable nonlinear regression model.

-

Table 3: In Vitro CYP Inhibition by 6β-Hydroxy-21-desacetyl Deflazacort

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Weak |

| CYP2B6 | Bupropion | > 50 | Weak |

| CYP2C8 | Paclitaxel | > 50 | Weak |

| CYP2C9 | Diclofenac | > 50 | Weak |

| CYP2C19 | S-mephenytoin | ~50 | Moderate |

| CYP2D6 | Dextromethorphan | > 50 | Weak |

| CYP3A4 | Midazolam | ~35 | Moderate |

| CYP3A4 | Testosterone | > 50 | Weak |

Data from in vitro studies with up to 50 µM of 6β-Hydroxy-21-desacetyl Deflazacort.

Glucocorticoid Receptor Signaling Pathway

As 6β-Hydroxy Deflazacort is an inactive metabolite, the relevant signaling pathway is that of the active metabolite, 21-desacetyl Deflazacort. This metabolite exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).

Upon entering the cell, 21-desacetyl Deflazacort binds to the cytosolic glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the receptor. The activated receptor then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the downstream anti-inflammatory and immunosuppressive effects.

Conclusion

6β-Hydroxy Deflazacort, primarily found as 6β-Hydroxy-21-desacetyl Deflazacort, is a major but inactive metabolite of Deflazacort. Understanding its properties and interactions is essential for a complete pharmacological profile of the parent drug. The provided data and protocols offer a foundation for further research into the metabolism and potential drug-drug interactions of Deflazacort. The visualization of the metabolic and signaling pathways aids in contextualizing the role of this metabolite in the overall mechanism of action of Deflazacort. This technical guide serves as a valuable resource for scientists and researchers in the field of drug development and pharmacology.

References

- 1. 6Beta-hydroxy-21-desacetyl deflazacort | C23H29NO6 | CID 29981402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. DEFLAZACORT VERSUS OTHER GLUCOCORTICOIDS: A COMPARISON - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Deflazacort | C25H31NO6 | CID 189821 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 6β-Hydroxy Deflazacort

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of 6β-Hydroxy Deflazacort, a metabolite of the synthetic glucocorticoid Deflazacort. Glucocorticoids are a class of steroid hormones that play a crucial role in the regulation of inflammatory and immune responses.[1][2] Deflazacort is used as an anti-inflammatory and immunosuppressant.[3][4] Understanding its metabolites is critical for a complete picture of its pharmacokinetics, efficacy, and safety profile. This document details the physicochemical properties, a proposed metabolic pathway, a representative analytical methodology, and the presumed mechanism of action of 6β-Hydroxy Deflazacort.

Physicochemical Properties

A summary of the key quantitative data for 6β-Hydroxy Deflazacort is presented in the table below. This information is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Weight | 415.48 g/mol |

| Molecular Formula | C₂₃H₂₉NO₆ |

Metabolic Pathway

Deflazacort, a prodrug, is rapidly converted to its active metabolite, 21-desacetyl deflazacort.[5] Further metabolism, including hydroxylation, is expected. The formation of 6β-Hydroxy Deflazacort is likely mediated by the cytochrome P450 enzyme system, specifically CYP3A4, which is known to be involved in the 6β-hydroxylation of other corticosteroids.[6][7]

Below is a diagram illustrating the proposed metabolic conversion of Deflazacort to 6β-Hydroxy Deflazacort.

Caption: Proposed metabolic pathway of Deflazacort to 6β-Hydroxy Deflazacort.

Experimental Protocols

While a specific, validated protocol for the analysis of 6β-Hydroxy Deflazacort is not widely available, this section provides a detailed, representative methodology based on established high-performance liquid chromatography (HPLC) methods for the analysis of Deflazacort and its primary metabolites.[3][4][5][8][9] This protocol can serve as a starting point for the development of a quantitative assay.

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 6β-Hydroxy Deflazacort in a biological matrix (e.g., plasma).

Materials:

-

6β-Hydroxy Deflazacort reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

C18 reverse-phase HPLC column

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Solid-phase extraction (SPE) cartridges

Workflow:

The following diagram illustrates the general workflow for sample preparation and analysis.

Caption: General workflow for sample preparation and HPLC analysis.

Detailed Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Start with 30% acetonitrile, increasing to 70% over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection:

-

UV: 244 nm.

-

MS/MS: Electrospray ionization (ESI) in positive mode, monitoring for the specific parent and daughter ions of 6β-Hydroxy Deflazacort.

-

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of known concentrations of the 6β-Hydroxy Deflazacort reference standard in the same biological matrix.

-

Process the calibration standards alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of 6β-Hydroxy Deflazacort in the unknown samples by interpolating from the calibration curve.

-

Signaling Pathway

As a glucocorticoid metabolite, 6β-Hydroxy Deflazacort is presumed to exert its biological effects through the glucocorticoid receptor (GR) signaling pathway.[10][11] This pathway is central to the anti-inflammatory and immunosuppressive actions of glucocorticoids.[1][12][13]

The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to the dissociation of heat shock proteins.[13][14] The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response, thereby reducing the expression of pro-inflammatory genes.[12]

The following diagram outlines the key steps in the glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid receptor signaling pathway.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. m.youtube.com [m.youtube.com]

- 3. scielo.br [scielo.br]

- 4. phmethods.net [phmethods.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cortisol - Wikipedia [en.wikipedia.org]

- 7. Pharmacology of Glucocorticoids | Oncohema Key [oncohemakey.com]

- 8. Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its application in human pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrar.org [ijrar.org]

- 10. brainly.com [brainly.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Analytical Methods for the Detection of 6β-Hydroxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a glucocorticoid prodrug that is rapidly converted in the body to its active metabolite, 21-desacetyl deflazacort (D 21-OH). Further metabolism of D 21-OH leads to the formation of several other metabolites, including 6β-Hydroxy Deflazacort. This document provides detailed protocols and application notes for the analytical detection of 6β-Hydroxy Deflazacort, a significant metabolite in the excretory profile of Deflazacort. The methods described herein are based on advanced chromatographic and mass spectrometric techniques, providing the sensitivity and specificity required for pharmacokinetic and drug metabolism studies.

Metabolic Pathway of Deflazacort

Deflazacort undergoes rapid deacetylation by esterases to form the active metabolite 21-desacetyl deflazacort. This active metabolite is then further metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4), to various inactive metabolites, including the hydroxylated form, 6β-Hydroxy Deflazacort.

Analytical Methods

The detection and quantification of 6β-Hydroxy Deflazacort in biological matrices are best achieved using a highly sensitive and specific method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for 6β-Hydroxy Deflazacort are not extensively published, the following protocol is adapted from validated methods for the structurally similar parent drug and its primary active metabolite.

UPLC-MS/MS Method

This method provides a robust and sensitive approach for the quantification of 6β-Hydroxy Deflazacort in human plasma.

Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 250 µL of human plasma in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled 6β-Hydroxy Deflazacort or a structurally similar compound not present in the sample).

-

Vortex the mixture for 10 seconds.

-

Load the entire mixture onto a pre-conditioned SPE cartridge (a polymer-based cartridge is recommended for good retention of polar metabolites).

-

Wash the cartridge sequentially with 1 mL of water followed by 1 mL of 20% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 mixture of Acetonitrile and water with 0.1% formic acid).

-

Vortex and transfer to a UPLC vial for analysis.

2. UPLC Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 80% B over 3 min, hold at 80% B for 1 min, return to 20% B for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 10°C |

3. Mass Spectrometry Conditions (Tandem Quadrupole)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

4. Multiple Reaction Monitoring (MRM) Transitions

The following are predicted MRM transitions for 6β-Hydroxy Deflazacort. These should be optimized by infusing a standard solution of the analyte.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 6β-Hydroxy Deflazacort | 416.2 | 398.2 | 35 | 15 |

| 6β-Hydroxy Deflazacort | 416.2 | 160.1 | 35 | 25 |

| Internal Standard | - | - | - | - |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method for the analysis of 6β-Hydroxy Deflazacort. These values are based on typical performance for similar bioanalytical methods.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Recovery | > 80% |

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of 6β-Hydroxy Deflazacort in a biological sample.

Conclusion

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 6beta-Hydroxy Deflazacort

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deflazacort is a glucocorticoid prodrug that is rapidly metabolized to its active form, 21-desacetyl-deflazacort. A further metabolite, 6beta-Hydroxy Deflazacort, is also formed.[1] Glucocorticoids exert their anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR).[2][3] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the expression of target genes.[2][4][5] This action includes the repression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described assays are designed to quantify its ability to induce GR nuclear translocation and to inhibit the activity of NF-κB and AP-1. The data generated from these assays are crucial for understanding the pharmacological profile of this metabolite and its potential contribution to the overall therapeutic effects of Deflazacort.

Glucocorticoid Signaling Pathway

Glucocorticoids, such as the active metabolites of Deflazacort, diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding event causes the dissociation of chaperone proteins, leading to a conformational change in the GR. The activated GR-ligand complex then translocates to the nucleus. In the nucleus, it can either activate the transcription of anti-inflammatory genes or, relevant to these assays, interfere with the signaling pathways of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a reduction in the expression of inflammatory mediators.

Data Presentation

The following tables summarize hypothetical quantitative data for the activity of this compound compared to Deflazacort (active metabolite 21-desacetyl-deflazacort) and the well-characterized glucocorticoid, Dexamethasone.

Table 1: Glucocorticoid Receptor Nuclear Translocation

| Compound | Cell Line | EC50 (nM) | Max Translocation (%) |

| This compound | HEK293 | 150 | 85 |

| Deflazacort | HEK293 | 25 | 95 |

| Dexamethasone | HEK293 | 10 | 98 |

Table 2: NF-κB Inhibition

| Compound | Cell Line | Stimulant | IC50 (nM) | Max Inhibition (%) |

| This compound | HeLa | TNF-α | 250 | 80 |

| Deflazacort | HeLa | TNF-α | 50 | 92 |

| Dexamethasone | HeLa | TNF-α | 15 | 95 |

Table 3: AP-1 Inhibition

| Compound | Cell Line | Stimulant | IC50 (nM) | Max Inhibition (%) |

| This compound | A549 | PMA | 300 | 75 |

| Deflazacort | A549 | PMA | 60 | 88 |

| Dexamethasone | A549 | PMA | 20 | 93 |

Experimental Protocols

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay quantifies the ability of a compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus. High-content imaging is used to visualize and measure the redistribution of a fluorescently tagged GR.[2][4][5]

Experimental Workflow

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. innoprot.com [innoprot.com]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. A high-content glucocorticoid receptor translocation assay for compound mechanism-of-action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 6β-Hydroxy Deflazacort Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

6β-Hydroxy Deflazacort is a metabolite of Deflazacort, a glucocorticoid used to treat a variety of inflammatory and autoimmune conditions. The synthesis of a pure standard of this metabolite is crucial for various applications, including pharmacokinetic studies, metabolism research, and as a reference standard in analytical methods. This document provides a detailed protocol for the chemical synthesis of 6β-Hydroxy Deflazacort. The proposed synthesis is a multi-step process involving the protection of a key functional group, followed by allylic oxidation to introduce the hydroxyl group, and subsequent deprotection.

Data Presentation

A summary of the expected yields and purity for each step of the synthesis is provided in the table below. These are target values and may vary based on experimental conditions.

| Step | Reaction | Starting Material | Product | Target Yield (%) | Target Purity (%) |

| 1 | Protection of the oxazoline ring | Deflazacort | N-Boc-Deflazacort | 95 | >98 |

| 2 | Allylic Oxidation | N-Boc-Deflazacort | N-Boc-6β-Hydroxy Deflazacort | 40-50 | >95 |

| 3 | Deprotection | N-Boc-6β-Hydroxy Deflazacort | 6β-Hydroxy Deflazacort | 90 | >99 |

Experimental Protocols

Step 1: Protection of the Oxazoline Ring

Objective: To protect the nitrogen atom of the oxazoline ring in Deflazacort to prevent side reactions in the subsequent oxidation step.

Materials:

-

Deflazacort

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve Deflazacort (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add DMAP (0.1 equivalents) to the solution.

-

Add (Boc)₂O (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain N-Boc-Deflazacort.

Step 2: Allylic Oxidation

Objective: To introduce a hydroxyl group at the 6β-position via allylic oxidation.

Materials:

-

N-Boc-Deflazacort

-

Selenium dioxide (SeO₂)

-

Tert-butyl hydroperoxide (TBHP), 70% in water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve N-Boc-Deflazacort (1 equivalent) in DCM.

-

Add selenium dioxide (0.3 equivalents).

-

Slowly add TBHP (2.0 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

After the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-